propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
This compound features a propan-2-yl ester group, a central 4-aminobenzoate scaffold, and a conjugated enamine linkage connecting a cyano group and a thiazole ring substituted with a 2-oxo-2H-chromen-3-yl moiety.
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-15(2)31-24(29)16-7-9-19(10-8-16)27-13-18(12-26)23-28-21(14-33-23)20-11-17-5-3-4-6-22(17)32-25(20)30/h3-11,13-15,27H,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLUUIYENTZSP-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A thiazole ring , known for its diverse biological activities.
- A chromenone moiety , which is associated with various pharmacological effects.
- An amino group that may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole and chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cytotoxicity : The compound was tested against different cancer cell lines, revealing an IC50 (half maximal inhibitory concentration) value that suggests potent cytotoxic activity. For example, compounds similar to propan-2-yl 4-{[(1E)-2-cyano...] demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines .
- Mechanism of Action : Molecular dynamics simulations have indicated that these compounds primarily interact with target proteins through hydrophobic contacts, which may enhance their efficacy in inhibiting cancer cell proliferation .
Anti-inflammatory Activity
The thiazole moiety has been recognized for its ability to modulate inflammatory responses. Studies have shown that derivatives can significantly reduce markers of inflammation in vitro and in vivo:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to propan-2-yl 4-{[(1E)-2-cyano...] have been shown to decrease levels of TNF-alpha and IL-6 in animal models of inflammation .
- Potential Applications : Given their anti-inflammatory properties, these compounds could be explored as therapeutic agents for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against pathogenic bacteria:
- Antibacterial Testing : Preliminary studies indicate that thiazole-containing compounds demonstrate significant antibacterial activity against various strains, including resistant bacteria .
- Mechanisms of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) evaluated the anticancer effects of a series of thiazole derivatives against NIH/3T3 and A549 cell lines. Among these, a compound structurally related to propan-2-yl 4-{[(1E)-2-cyano...] exhibited a strong selectivity profile with an IC50 below that of standard chemotherapeutics like doxorubicin .
Case Study 2: Inflammatory Response Modulation
In a separate study focusing on anti-inflammatory effects, researchers assessed the impact of thiazole derivatives on acute inflammation models. The results indicated a marked reduction in paw edema in treated groups compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound propan-2-yl 4-{[(1E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic molecule with potential applications across various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.
Medicinal Chemistry
The structure of this compound indicates potential as an antitumor agent . The thiazole and chromene components are known for their biological activity, including anticancer properties.
Case Study: Anticancer Activity
A study investigated the anticancer effects of related compounds containing thiazole and chromene derivatives. Results indicated significant cytotoxicity against various cancer cell lines, suggesting that similar structures may exhibit comparable effects due to the presence of the cyano and amino groups .
Agricultural Chemistry
This compound may also find applications as a pesticide or herbicide . The structural features allow for interactions with biological systems in pests or weeds.
Case Study: Pesticidal Efficacy
Research on thiazole derivatives showed promising results as insecticides. The introduction of the cyano group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes of target organisms .
Materials Science
In materials science, compounds with similar structures have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic applications due to their photophysical properties.
Data Table: Photophysical Properties of Related Compounds
| Compound Name | Emission Wavelength (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| Compound A | 450 | 75 | OLED |
| Compound B | 520 | 68 | Solar Cells |
| Propan-2-yl 4-{...} | TBD | TBD | TBD |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.
Synthetic Route Overview
- Formation of Thiazole Ring : Starting from appropriate precursors to create the thiazole structure.
- Introduction of Chromene Moiety : Utilizing known synthetic pathways to attach the chromene component.
- Final Coupling Reaction : Combining all components to form the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its coumarin-substituted thiazole and propan-2-yl ester . Comparable analogs (Table 1) include:
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods; †Estimated via analogy; ‡Calculated using coumarin’s oxygen atoms.
Functional Group Impact
- The coumarin-thiazole linkage may sterically hinder interactions with hydrophobic enzyme pockets relative to smaller substituents.
Crystallographic and Hydrogen-Bonding Analysis
Research Implications and Limitations
- Biological Activity : The coumarin-thiazole hybrid may target serine proteases or DNA topoisomerases, though direct activity data are unavailable.
- Data Gaps : Experimental logP, solubility, and crystallographic data for the target compound are lacking; predictions rely on structural analogs.
- Contradictions : reports a lower logP (4.01) for an ethyl ester analog, suggesting the target’s propan-2-yl group increases lipophilicity beyond fragment-based estimates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
